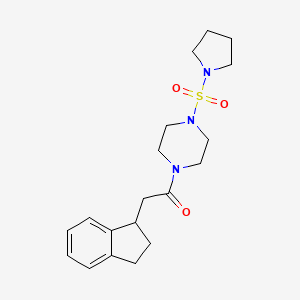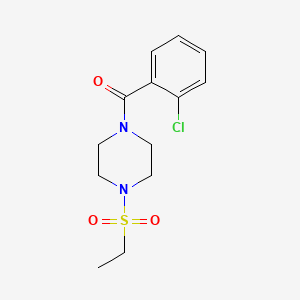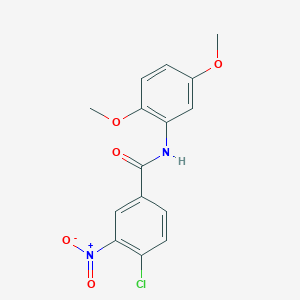
ethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial Activity
- Ethyl 1-(8-quinolinylsulfonyl)-4-piperidinecarboxylate and its derivatives have been studied for their antibacterial activities. These compounds, including variants like 1-ethyl-6-fluoro-1,4-dihydro-4-oxo-7-(1-piperazinyl)quinoline-3-carboxylic acid, have shown significant activities against both Gram-positive and Gram-negative bacteria. Such studies emphasize the importance of understanding structure-activity relationships in developing new antibacterial agents (Koga et al., 1980).
Synthesis and Molecular Docking
- Research has been conducted on the synthesis of various derivatives of this compound and their subsequent molecular docking studies. These studies are crucial for understanding the binding interactions of these compounds with biological targets, such as enzymes involved in neurodegenerative diseases, thereby contributing to the development of potential therapeutic agents (Khalid et al., 2014).
Applications in Li-ion Batteries
- The compound has been investigated for its use in lithium-ion batteries. Studies on derivatives like 1-ethyl-1-methyl piperidinium bis(trifluoromethanesulfonyl)imide demonstrate its potential as a co-solvent in these systems, contributing to improved conductivity and battery performance (Kim et al., 2013).
Anticancer Agent Development
- Research has been conducted on derivatives of this compound for their potential as anticancer agents. Synthesizing and testing these derivatives, such as piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, reveals their potential in cancer treatment, necessitating further in vivo studies to ascertain their therapeutic usefulness (Rehman et al., 2018).
Development of Anti-diabetic Agents
- The compound's derivatives have also been explored for their potential in treating type-2 diabetes. Studies on hydrazone derivatives of ethyl isonipecotate, for instance, have shown significant α-glucosidase inhibitory activities, suggesting their potential as anti-diabetic agents (Munir et al., 2017).
Chemical Synthesis Techniques
- The compound and its derivatives have been utilized in various chemical synthesis techniques. For example, novel methods for the synthesis of quinolines using reagents like poly(N-bromo-N-ethylbenzene-1,3-disulfonamide) demonstrate the compound's versatility in synthetic chemistry (Ghorbani‐Vaghei & Akbari-Dadamahaleh, 2009).
Propriétés
IUPAC Name |
ethyl 1-quinolin-8-ylsulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-2-23-17(20)14-8-11-19(12-9-14)24(21,22)15-7-3-5-13-6-4-10-18-16(13)15/h3-7,10,14H,2,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVULHLVGLOONHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-methoxy-3-nitrodibenzo[b,f]oxepine-1-carbonitrile](/img/structure/B5501993.png)
![methyl 2-amino-1-(3,4-dimethylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5501999.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5502003.png)



![4-[(4-methyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5502027.png)
![3-[1-(4-hydroxyphenyl)-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5502036.png)
![2-[(4-ethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5502043.png)


![N-[(3-isobutyl-1,2,4-oxadiazol-5-yl)methyl]-N-methyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5502058.png)
![{4-[(4-methyl-5-phenyl-2-thienyl)carbonyl]-1,4-oxazepan-6-yl}methanol](/img/structure/B5502060.png)
